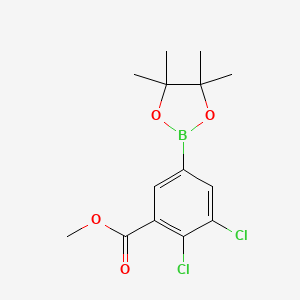
3,4-Dichloro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-Dichloro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester” is a type of organoboron reagent . It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
This compound is used in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction involves oxidative addition and transmetalation .Scientific Research Applications
Solubility Characteristics
- Phenylboronic acid and its esters, including pinacol ester derivatives, exhibit varied solubilities in different organic solvents. Pinacol ester shows better solubility than the parent acid in all tested solvents, with the highest solubility observed in chloroform and the lowest in hydrocarbon solvents (Leszczyński, Hofman, & Sporzyński, 2020).
Phosphorescence Properties
- Arylboronic esters, including phenylboronic acid pinacol ester, have been found to exhibit phosphorescence in the solid state at room temperature. This finding is significant as it defies the general notion that heavy atoms and/or carbonyl groups are necessary for phosphorescent organic molecules (Shoji et al., 2017).
Application in Polymer Synthesis
- Hyperbranched polythiophene with a nearly 100% degree of branching has been successfully prepared using the catalyst-transfer Suzuki–Miyaura coupling reaction of phenyl boronic acid pinacol ester and dibromothiophene units (Segawa, Higashihara, & Ueda, 2013).
Hydrolysis Properties
- The hydrolysis of phenylboronic pinacol esters at physiological pH is crucial, particularly for potential pharmacological applications. The kinetics of hydrolysis are influenced by the substituents in the aromatic ring and the pH (Achilli et al., 2013).
Synthesis of Responsive Polymers
- Phenylboronic acid ester has been used in the synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating potential as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).
Catalytic Applications
- Rhodium(III)-catalyzed C-H arylation of arenes with phenylboronic acid pinacol esters has been achieved, indicating its use in facilitating cross-coupling of C-H bonds with organoboron reagents (Wang, Cui, Lu, Sun, & Yu, 2016).
Drug Delivery Applications
- Phenylboronic ester has been utilized in the preparation of block copolymer micelles responsive to glucose and lactic acid, indicating its relevance in the design of drug delivery vehicles (Vrbata & Uchman, 2018).
Anticancer Drug Delivery
- A copolymer with phenylboronic acid pinacol ester pendants was synthesized, showing potential for ROS-sensitive anticancer drug delivery (Zhang et al., 2019).
Future Directions
The future directions of this compound could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the compound could be used in new drug design and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mechanism of Action
Target of Action
The primary target of 3,4-Dichloro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester is the carbon-carbon bond formation in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The molecular and cellular effects of the action of this compound are the formation of new carbon-carbon bonds . This is a crucial step in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as pH . The rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used must be carefully considered.
Properties
IUPAC Name |
methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BCl2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(12(18)19-5)11(17)10(16)7-8/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDYWRKSICSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BCl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2591822.png)
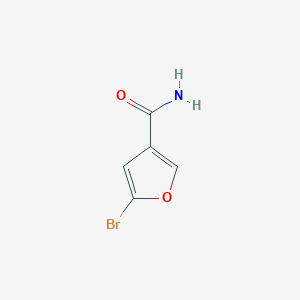
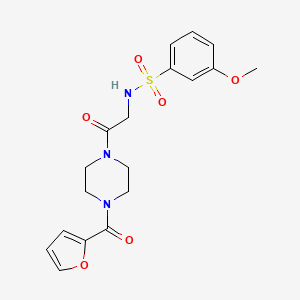


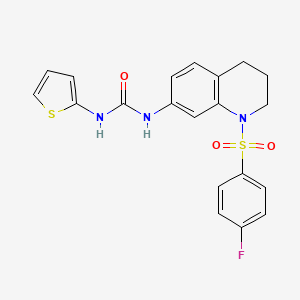
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2591834.png)
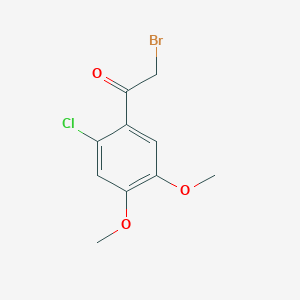
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2591836.png)
![N-(4-ethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2591837.png)

![N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591842.png)


